Crm1-IN-3

Structural Biology X-ray Crystallography CRM1/XPO1 Inhibition

Crm1-IN-3 (B28) is the definitive tool for reversible CRM1 inhibition, binding a hidden cavity distinct from SINE inhibitors. Its noncovalent mechanism (PDB 8HUF) enables washout and pulse-chase studies impossible with covalent probes. Ideal for orthogonal target validation and SAR around a novel benzoic acid scaffold. Procure to eliminate scaffold-specific artifacts in CRM1 biology.

Molecular Formula C26H26ClN3O3
Molecular Weight 464.0 g/mol
Cat. No. B12378970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrm1-IN-3
Molecular FormulaC26H26ClN3O3
Molecular Weight464.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)O)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C26H26ClN3O3/c1-17-3-4-18(2)24(15-17)30-13-11-29(12-14-30)23-10-7-20(26(32)33)16-22(23)28-25(31)19-5-8-21(27)9-6-19/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)(H,32,33)
InChIKeyBQXRGKXBCYCKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crm1-IN-3 (B28) for Research Procurement: A Noncovalent CRM1/XPO1 Inhibitor with a Novel Hidden Pocket Binding Site


Crm1-IN-3, also referred to as B28 in primary literature, is a small molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1) [1]. It is a noncovalent inhibitor with the molecular formula C26H26ClN3O3, a molecular weight of 463.96 g/mol, and CAS number 1114628-25-9 [1]. Distinct from the clinically approved covalent SINE (Selective Inhibitor of Nuclear Export) compounds, Crm1-IN-3 was identified through virtual screening and utilizes a deeply hidden protein interior cavity beneath the nuclear export signal (NES) groove for binding [2].

Crm1-IN-3 Substitution Risks: Why Its Noncovalent Binding Mode and Hidden Pocket Occupation Cannot Be Assumed for Other CRM1 Inhibitors


Interchanging Crm1-IN-3 with other CRM1/XPO1 inhibitors, even those labeled 'noncovalent', carries significant scientific risk due to its distinct binding mode. While most clinically advanced CRM1 inhibitors (e.g., Selinexor/KPT-330) act through covalent modification of Cys528 in the NES groove [1], Crm1-IN-3 binds noncovalently to a previously unreported hidden cavity beneath this groove [2]. Even among other noncovalent inhibitors like CRM1-IN-1 (Compound KL1, which induces CRM1 degradation with an IC50 of 0.27 μM ), the binding site and induced conformational changes may differ fundamentally, affecting off-target profiles, washout kinetics, and cellular pharmacology [2]. The experimental conclusions derived using Crm1-IN-3 are therefore intrinsically linked to its unique structural engagement and cannot be extrapolated to in-class alternatives.

Crm1-IN-3 Quantitative Comparative Data: Key Differentiating Evidence for Selection Decisions


Crm1-IN-3 Binding Site Topology: Occupancy of a Unique Hidden Cavity Not Targeted by Covalent SINE Inhibitors

Crm1-IN-3 (B28) binds to a deeply hidden protein interior cavity beneath the canonical NES groove of CRM1, as confirmed by crystal structure of the inhibitor-protein complex (PDB ID: 8HUF) [1]. In direct contrast, the FDA-approved covalent inhibitor Selinexor (KPT-330) and related SINE compounds bind covalently to Cys528 within the NES groove itself [2]. This represents a fundamentally distinct binding topography that is not shared by any clinically approved CRM1 inhibitor.

Structural Biology X-ray Crystallography CRM1/XPO1 Inhibition

Crm1-IN-3 Binding Reversibility: Noncovalent Interaction Contrasts with Irreversible Covalent SINE Inhibitors

Crm1-IN-3 (B28) is explicitly characterized as a noncovalent CRM1 inhibitor [1]. In contrast, Selinexor (KPT-330), KPT-185, and other SINE compounds are covalent inhibitors that form an irreversible bond with Cys528 of CRM1/XPO1 [2]. The noncovalent mechanism enables reversible target engagement, which may permit washout experiments to distinguish on-target from off-target cellular effects and avoid permanent target modification.

Pharmacology Binding Kinetics Washout Studies

Crm1-IN-3 Structural Biology Utility: High-Resolution Crystal Structure Available for Structure-Based Drug Design

A high-resolution X-ray crystal structure of Crm1-IN-3 (B28) bound to the CRM1-Ran-RanBP1 complex has been solved and deposited in the PDB (ID: 8HUF) with full coordinates available [1]. This contrasts with many early CRM1 inhibitors and screening hits for which no experimental structure exists. The availability of this structure enabled SAR analysis that guided development of B28 derivatives with enhanced inhibition of nuclear export and growth in multiple cancer cell lines [2].

Structure-Based Drug Design Medicinal Chemistry SAR Studies

Crm1-IN-3 Chemical Scaffold Divergence: Structurally Distinct from All SINE and Clinical-Stage CRM1 Inhibitors

Crm1-IN-3 possesses the molecular formula C26H26ClN3O3 (MW 463.96), containing a benzoic acid core with a 3-[(4-chlorobenzoyl)amino] and 4-[4-(2,5-dimethylphenyl)-1-piperazinyl] substitution pattern . This chemical scaffold is structurally unrelated to the SINE series (e.g., Selinexor with a trifluoromethylpyrazole core, MW ~443) or the KPT series, providing an orthogonal chemotype for probing CRM1 biology [1].

Medicinal Chemistry Chemical Biology Scaffold Hopping

Optimal Research Applications for Crm1-IN-3: Where This Noncovalent CRM1 Inhibitor Provides Definitive Scientific Value


Structure-Guided Medicinal Chemistry and Fragment-Based Drug Discovery Targeting the CRM1 Hidden Pocket

Crm1-IN-3 is the optimal procurement choice for medicinal chemistry programs aiming to target the novel hidden cavity beneath the CRM1 NES groove. The available high-resolution co-crystal structure (PDB 8HUF) provides atomic-level detail of ligand-protein interactions that cannot be inferred from covalent SINE inhibitor structures [1]. SAR studies based on this scaffold have already yielded derivatives with enhanced inhibition of nuclear export across multiple cancer cell lines, establishing Crm1-IN-3 as a validated starting point for lead optimization [1].

Washout and Reversibility Studies to Dissect On-Target vs. Off-Target CRM1 Pharmacology

Crm1-IN-3 is uniquely suited for experiments requiring reversible target engagement, such as washout studies, pulse-chase assays, and investigations of CRM1 recovery kinetics. Unlike the covalent SINE inhibitors (Selinexor, KPT-185) that permanently modify Cys528 and cannot be washed out, Crm1-IN-3's noncovalent binding mode allows researchers to distinguish direct CRM1-dependent effects from secondary or off-target cellular responses [1][2].

Orthogonal Chemical Probe for Independent CRM1 Target Validation and Phenotypic Confirmation

For researchers seeking to confirm CRM1-dependent phenotypes without relying on the extensively studied SINE chemotype, Crm1-IN-3 provides a structurally orthogonal tool compound. Its distinct chemical scaffold (benzoic acid derivative with no structural relationship to the KPT/SINE series) enables independent validation of CRM1 biology, reducing the risk of scaffold-specific artifacts and strengthening confidence in target-mediated mechanism of action [1].

Nuclear Export Inhibition Studies Requiring a Noncovalent Inhibitor with Crystallographically Validated Binding Mode

Crm1-IN-3 is appropriate for investigations of CRM1-mediated nuclear export where the binding mechanism must be well-characterized. The combination of a noncovalent binding mode with a crystallographically validated binding pose provides experimental clarity not available with screening hits lacking structural characterization or with covalent inhibitors that may induce artifacts due to permanent cysteine modification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crm1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.